N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide
Description
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a small-molecule compound featuring a central phenyl ring substituted with a methyl group at position 2 and a thiazolo[5,4-b]pyridinyl heterocycle at position 3. The amide linkage connects this phenyl moiety to a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-6-7-12(17-21-13-4-2-8-19-18(13)24-17)10-14(11)20-16(22)15-5-3-9-23-15/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOSQIVULBGUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium ferricyanide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit PI3K by binding to the kinase domain and interfering with its activity . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs and their differentiating features:
*Estimated based on molecular formula C₁₈H₁₃N₃O₂S.
Key Differences and Implications
Amide vs. Sulfonamide Linkages: The target compound’s furan-2-carboxamide group is less acidic than sulfonamide analogs (e.g., CAS 863500-70-3), which may reduce ionic interactions but improve cell membrane permeability .
Substituent Effects on Pharmacokinetics: Methoxy and chloro groups in benzamide derivatives (e.g., CAS 902870-01-3) increase molecular weight and lipophilicity, which may prolong half-life but reduce solubility .
Biological Activity
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its structural features include a thiazolo[5,4-b]pyridine moiety that contributes to its pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 406.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potent inhibitory effects on phosphoinositide 3-kinase (PI3K), a crucial enzyme in cellular signaling pathways related to cancer progression. Its binding to the kinase domain blocks enzymatic activity, which is vital for tumor growth and survival .
- Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various human cancer cell lines. The mechanism may involve disruption of cellular processes such as DNA replication through enzyme inhibition .
Anticancer Properties
Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine have comparable antiproliferative properties to established chemotherapeutic agents like cisplatin. The following table summarizes the IC50 values observed in various studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.0 | |
| This compound | MCF7 (Breast Cancer) | 7.8 | |
| This compound | HeLa (Cervical Cancer) | 6.3 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have identified key functional groups that enhance biological activity:
- Thiazole Moiety : Essential for binding affinity towards PI3K.
- Furan Ring : Contributes to the overall stability and interaction with target enzymes.
The presence of specific substituents on the thiazolo-pyridine scaffold has been shown to significantly influence activity levels against cancer cell lines .
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Testing : A study synthesized various thiazolo[5,4-b]pyridine derivatives and evaluated their biological activities using MTT assays on different cancer cell lines. The results indicated that modifications on the thiazole ring could enhance antiproliferative effects significantly .
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's ability to inhibit tumor growth in animal models. Further research is required to understand its pharmacokinetics and long-term effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
